VU0361747 is a Pure PAM, Devoid of Allosteric Agonist Activity, Unlike the Ago-PAM VU0422465
VU0361747 is a 'pure PAM' with no detectable allosteric agonist activity in cell lines expressing low to moderate levels of mGlu5, whereas the comparator compound VU0422465 exhibits significant agonist activity in the same systems [1]. This functional difference is quantified by VU0422465's ability to activate the receptor alone, a property that is absent in VU0361747 [2].
| Evidence Dimension | Intrinsic Allosteric Agonist Activity |
|---|---|
| Target Compound Data | No detectable agonist activity in HEK293 cells expressing low to moderate mGlu5 receptor levels |
| Comparator Or Baseline | VU0422465: Significant agonist activity in the same cell lines |
| Quantified Difference | VU0361747 is optimized to eliminate the agonist activity observed with VU0422465 |
| Conditions | Cell-based assays using HEK293 cells expressing varying levels of mGlu5 receptors |
Why This Matters
This difference is critical because allosteric agonist activity is linked to severe in vivo adverse effects, making VU0361747 a superior tool for studying mGlu5 function without confounding intrinsic activation.
- [1] Noetzel, M. J., Rook, J. M., Vinson, P. N., Cho, H., Days, E., Zhou, Y., ... & Conn, P. J. (2012). Functional impact of allosteric agonist activity of selective positive allosteric modulators of metabotropic glutamate receptor subtype 5 in regulating central nervous system function. Molecular Pharmacology, 81(2), 120-133. View Source
- [2] Rook, J. M., Noetzel, M. J., Pouliot, W. A., Bridges, T. M., Vinson, P. N., Cho, H. P., ... & Conn, P. J. (2013). Unique signaling profiles of positive allosteric modulators of metabotropic glutamate receptor subtype 5 determine differences in in vivo activity. Biological Psychiatry, 73(6), 501-509. View Source
